molecular formula C10H15BrN2O2 B10908210 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B10908210
M. Wt: 275.14 g/mol
InChI Key: VWTOFDXJXGPZMQ-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole derivative followed by alkylation and subsequent carboxylation. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or thiourea in polar solvents like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different chemical and biological behaviors, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

2-(4-bromo-3-propan-2-ylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H15BrN2O2/c1-4-8(10(14)15)13-5-7(11)9(12-13)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,15)

InChI Key

VWTOFDXJXGPZMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(C)C)Br

Origin of Product

United States

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